3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

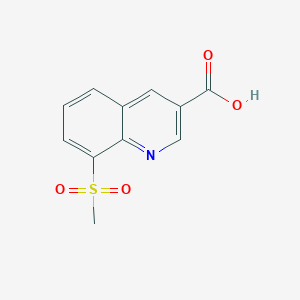

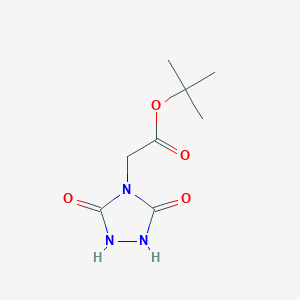

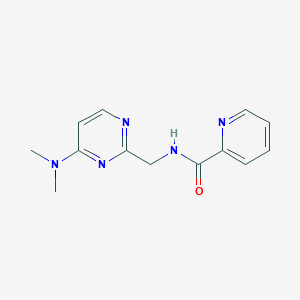

The compound “3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with a 4-butoxy-3-methylphenyl group, a phenyl group, and a carbaldehyde group . The exact structure would depend on the positions of these substituents on the pyrazole ring.Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic substitution reactions, nucleophilic addition reactions at the carbonyl group, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of the substituents on the pyrazole ring. These could include its melting point, boiling point, solubility in various solvents, and others .Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis of pyrazole derivatives and their Schiff bases with chitosan, aiming at enhancing antimicrobial properties. The study involved the characterization of these compounds through solubility tests, elemental analysis, spectral analyses (FTIR, 1H NMR), thermogravimetric analysis, and X-ray diffraction (XRD) techniques. This work lays the groundwork for developing novel materials with potential applications in biomedicine due to their antimicrobial efficacy (Hamed et al., 2020).

Antimicrobial Activities

A study focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents using a Vilsmeier–Haack reaction approach. The synthesized compounds showed a broad spectrum of antimicrobial activities, indicating their potential as novel antimicrobial agents (Bhat et al., 2016).

Antioxidant Activities

Research on bioactive formylpyrazole analogues involved their synthesis and evaluation for antimicrobial and antioxidant activities. The study revealed that compounds with methyl and methoxy substitutions displayed good antimicrobial activities, while those with methyl, methoxy, and no substitutions exhibited promising antioxidant abilities. This highlights the dual functionality of pyrazole derivatives in combating oxidative stress and microbial infections (Gurunanjappa et al., 2017).

Anti-inflammatory and Analgesic Activities

Another research avenue explored the synthesis of new 3-(2'-thienyl)pyrazole-based heterocycles for evaluating their antimicrobial, anti-inflammatory, and analgesic activities. This study contributes to the understanding of the therapeutic potential of pyrazole derivatives in pain management and inflammation reduction (Abdel-Wahab et al., 2012).

Nonlinear Optical (NLO) Properties

A distinct study synthesized pyrazole-based derivatives to investigate their photophysical properties and their applicability in nonlinear optics. Through DFT and TDDFT studies, it was found that these compounds possess high first and second-order hyperpolarizability, indicating their potential in developing new materials for optical applications (Lanke & Sekar, 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-butoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-4-12-25-20-11-10-17(13-16(20)2)21-18(15-24)14-23(22-21)19-8-6-5-7-9-19/h5-11,13-15H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBJZAWMINCHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-7-(benzenesulfonyl)-5-(4-ethoxyphenyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2767975.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B2767977.png)

![3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2767984.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767986.png)